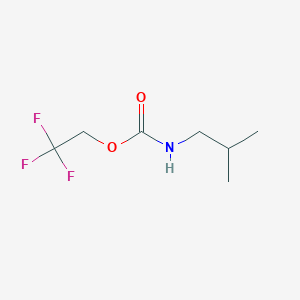

2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

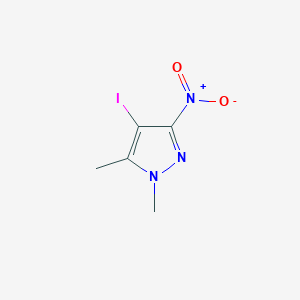

2,2,2-Trifluoroethyl N-(2-methylpropyl)carbamate is a chemical compound with the CAS Number: 1423034-70-1 . It has a molecular weight of 199.17 . The IUPAC name for this compound is 2,2,2-trifluoroethyl isobutylcarbamate . It is typically stored at room temperature and is available in liquid form .

Molecular Structure Analysis

The InChI code for 2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate is 1S/C7H12F3NO2/c1-5(2)3-11-6(12)13-4-7(8,9)10/h5H,3-4H2,1-2H3,(H,11,12) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate include a molecular weight of 199.17 . The compound is typically stored at room temperature and is available in liquid form . Unfortunately, other specific physical and chemical properties such as density, boiling point, and melting point were not found in the web search results.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- 2,2,2-Trifluoroethyl N-(2-methylpropyl)carbamate is used in the synthesis of difluorinated polyols. This process involves a sequence of dehydrofluorination–metallation followed by addition to aldehydes to produce a range of allylic alcohols. Further aldol reaction and reduction yield difluorinated polyols after deprotection (Balnaves, Percy, & Palmer, 1999).

- The compound is also involved in chromatographic techniques for detecting carbamate insecticides. It demonstrates high resolution, sensitivity, and selectivity in these applications, notably in liquid chromatography with post-column fluorometric labeling (Krause, 1979).

Pharmaceutical and Biochemical Applications

- In the field of pharmaceuticals, carbamates like 2,2,2-Trifluoroethyl N-(2-methylpropyl)carbamate are used as protecting groups for amines. They can be effectively deprotected using 2-mercaptoethanol, which is advantageous for substrates sensitive to traditional deprotection methods (Scattolin, Gharbaoui, & Chen, 2022).

- Another application is the use of carbamates in peptide synthesis. Their ability to protect and subsequently release amino groups under specific conditions is critical in constructing complex peptide structures (Annese et al., 2010).

Agricultural and Environmental Applications

- Carbamates, including derivatives similar to 2,2,2-Trifluoroethyl N-(2-methylpropyl)carbamate, are used in agriculture as insecticides. Their efficacy and metabolism in environmental contexts are subjects of ongoing research. For instance, studies on the interaction of these compounds with atmospheric constituents like the OH radical have implications for understanding their environmental impact (Zhang et al., 2012).

Safety and Hazards

The safety information for 2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate includes several hazard statements: H302, H315, H318, H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The compound is labeled with the signal word “Danger” and is associated with the GHS05 and GHS07 pictograms .

Propiedades

IUPAC Name |

2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO2/c1-5(2)3-11-6(12)13-4-7(8,9)10/h5H,3-4H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLUNMLQLSXQAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-Methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2,4-dimethoxybenzoate](/img/structure/B2426477.png)

![3-benzyl-5-(2-chloro-4-fluorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2426478.png)

![2-(4,7-Dimethyl-1,3-dioxo-2-phenethyl-purino[7,8-a]imidazol-6-yl)acetic acid](/img/structure/B2426490.png)

![N-(1-cyanocyclohexyl)-2-[3-(pyrrolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B2426495.png)

![1'-(2-(2,4-dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2426497.png)

![N-(3-chloro-4-methylphenyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2426498.png)